molecular formula C13H13NO5S2 B2542569 Methyl 3-{2-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900018-87-3

Methyl 3-{2-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No. B2542569
CAS RN: 900018-87-3
M. Wt: 327.37
InChI Key: YWUGMNRIVUGTRZ-UHFFFAOYSA-N
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Description

“Methyl 3-{2-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate” is a chemical compound with the molecular formula C13H13NO5S2. It has an average mass of 327.376 Da and a monoisotopic mass of 327.023499 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, similar in structure to the compound , have been synthesized via reaction with methyl thioglycolate and triethylamine. These compounds provide a route to 4-arylsulfonyl-3-carboxamidothiophenes, showing their utility in complex chemical syntheses (Stephens, Price, & Sowell, 1999).

Biological Activity

  • Substituted 3-amino-5-phenoxythiophenes, similar to the compound , have been found to inhibit L-T3 uptake in human HepG2 hepatoma cells. This indicates potential biological activity relevant in thyroid hormone regulation (Briel et al., 1999).

Structural Analysis

  • Similar compounds, like 2-[(4-methylphenyl)sulfonyl]methyl amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, have been studied using X-ray diffraction, revealing insights into the structural characteristics of such molecules (Ramazani et al., 2011).

Chemical Reactions

  • Methyl 3-amino-2-thiophenecarboxylate, a related compound, has been studied for its reactivity, providing insights into the chemical behavior and potential applications in medicinal chemistry (Feng, 2004).

Metabolic Studies

  • N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines, structurally similar to the compound , were studied for bioactivation by human liver sulfotransferases. This research contributes to understanding the metabolic pathways and potential toxicity of such compounds (Chou, Lang, & Kadlubar, 1995).

Imaging Applications

  • Compounds containing methylsulfonyl groups have been studied as inhibitors of glycogen synthase kinase 3β (GSK-3β) and labeled for PET brain imaging. This highlights the potential of such compounds in neurodegenerative disease research and diagnostics (Kumata et al., 2015).

Safety and Hazards

While specific safety and hazard information for “Methyl 3-{2-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate” is not available, related compounds such as Methyl 3-amino-2-thiophenecarboxylate are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-[2-(methanesulfonamido)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S2/c1-18-13(15)12-11(7-8-20-12)19-10-6-4-3-5-9(10)14-21(2,16)17/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUGMNRIVUGTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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